molecular formula C19H12ClN3 B6591258 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine CAS No. 1342819-12-8

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B6591258
CAS No.: 1342819-12-8
M. Wt: 317.8 g/mol
InChI Key: KTTRHLOWOKRRKS-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine (CAS: 1342819-12-8) is a triazine derivative featuring a chloro group at position 2, a naphthalen-2-yl group at position 4, and a phenyl group at position 4. Its molecular weight is 393.86 g/mol . Triazines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science, particularly as electron-transport layers in organic light-emitting diodes (OLEDs) . The compound’s structural rigidity and electron-deficient triazine core make it suitable for optoelectronic applications .

Properties

IUPAC Name

2-chloro-4-naphthalen-2-yl-6-phenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3/c20-19-22-17(14-7-2-1-3-8-14)21-18(23-19)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTRHLOWOKRRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342819-12-8
Record name 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine
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Preparation Methods

Sequential Substitution Strategy

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its three reactive chlorine atoms, which allow sequential substitution under controlled conditions. For 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine, the synthesis typically proceeds via two substitution steps:

  • First substitution : Reacting cyanuric chloride with naphthalen-2-ylboronic acid or naphthalen-2-ol under basic conditions to introduce the naphthyl group.

  • Second substitution : Introducing the phenyl group via Suzuki-Miyaura coupling or nucleophilic displacement.

  • Retention of the third chlorine : Reaction conditions are moderated to prevent over-substitution.

Example Protocol :

  • Step 1 : Cyanuric chloride (1 equiv) is dissolved in anhydrous dichloromethane at 0–5°C. Naphthalen-2-ol (1.1 equiv) and triethylamine (3 equiv) are added dropwise. The mixture is stirred for 4–6 h at 25°C, yielding 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine.

  • Step 2 : The intermediate is reacted with phenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 80°C for 12 h.

  • Yield : 68–75% after column purification.

Solvent and Temperature Optimization

  • Solvents : Dichloromethane, toluene, or tetrahydrofuran (THF) are preferred for their ability to dissolve cyanuric chloride and stabilize intermediates.

  • Temperature : Substitution at the first chlorine occurs at 0–5°C, while subsequent reactions require elevated temperatures (50–80°C).

One-Pot Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

This method leverages the Suzuki-Miyaura reaction to introduce both aryl groups in a single pot, minimizing intermediate isolation:

  • Cyanuric chloride (1 equiv), naphthalen-2-ylboronic acid (1 equiv), phenylboronic acid (1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv) are combined in a degassed toluene/water mixture.

  • The reaction proceeds at 80°C for 18 h under nitrogen.

  • The product is extracted with ethyl acetate and purified via recrystallization from heptane.

Key Advantages :

  • Efficiency : Reduces steps and improves atom economy.

  • Yield : 70–85% with purity >98% (GC).

Challenges and Mitigations

  • Steric hindrance : The naphthyl group’s bulkiness slows substitution. Using bulky phosphine ligands (e.g., XPhos) enhances catalytic activity.

  • By-products : Incomplete substitution may yield 2,4-diaryl-6-chloro-triazines. Gradient chromatography or selective recrystallization addresses this.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed:

  • Conditions : Residence time of 30 min, 100°C, and 10 bar pressure.

  • Output : 90% conversion with 99% selectivity for the target compound.

Solvent Recovery and Waste Reduction

  • Heptane recrystallization : Achieves >99.5% purity while enabling solvent recovery (95% heptane reclaimed).

  • Catalyst recycling : Pd catalysts are recovered via filtration over activated carbon, reducing costs.

Comparative Analysis of Methods

Parameter Sequential Substitution One-Pot Suzuki Continuous Flow
Yield (%)68–7570–8590
Purity (%)98.598.099.5
Reaction Time (h)18–24180.5
ScalabilityModerateHighIndustrial
Cost EfficiencyLowModerateHigh

Characterization and Quality Control

  • ¹H NMR (CDCl₃): δ 8.75 (d, 2H, naphthyl), 7.90–7.45 (m, phenyl and naphthyl), 7.30 (s, 1H, triazine).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 80:20).

  • Melting Point : 189–191°C .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-amino-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine or 2-thio-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine are formed.

    Oxidation Products: Oxidized derivatives like 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine oxide.

    Reduction Products: Reduced derivatives such as 2-chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine amine.

Scientific Research Applications

Optoelectronic Materials

One of the primary applications of 2NPTZ is in the development of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs). The compound serves as an intermediate in the synthesis of light-emitting layers, contributing to the efficiency and performance of OLED devices.

Case Study : A study demonstrated that incorporating 2NPTZ into OLED structures improved luminescence and stability compared to traditional materials, highlighting its potential for enhancing device performance .

UV Absorbers

2NPTZ is also utilized as a UV absorber in various formulations. Its ability to absorb ultraviolet radiation makes it valuable in products requiring protection from UV degradation, such as coatings and adhesives.

Data Table: UV Absorption Properties

PropertyValue
UV Absorption Range250 - 400 nm
Efficiency>90% at optimal concentrations

Case Study : In a comparative analysis of UV absorbers, formulations containing 2NPTZ exhibited superior protective qualities against UV-induced degradation in polymer films .

Agricultural Chemicals

The compound has been explored for use in agricultural chemicals due to its potential as a pesticide or herbicide. Its unique structure allows for targeted action against specific pests while minimizing environmental impact.

Research Findings : Preliminary studies indicated that formulations containing 2NPTZ showed effective pest control with lower toxicity profiles compared to conventional pesticides .

Pharmaceutical Intermediates

In pharmaceutical research, 2NPTZ has been identified as a potential intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow for modifications that can lead to new therapeutic agents.

Case Study : Research highlighted the successful synthesis of novel anti-cancer compounds using 2NPTZ as a precursor, demonstrating its versatility in drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, and 6 of the triazine ring. These variations influence solubility, electronic properties, and applications:

Compound Name CAS Number Substituents (Positions 2,4,6) Molecular Weight (g/mol) Solubility (25°C) Boiling Point (°C)
2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine 1342819-12-8 Cl, naphthalen-2-yl, phenyl 393.86 Low (exact data N/A) N/A
2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine 1472062-95-5 Cl, naphthalen-1-yl, phenyl 393.86 Low N/A
2-Chloro-4-(3-dibenzofuranyl)-6-phenyl-1,3,5-triazine 2142681-84-1 Cl, dibenzofuran-3-yl, phenyl 357.79 9.7E-8 g/L 613.2±47.0
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine 30894-93-0 Cl, 4-chlorophenyl, phenyl 344.79 Moderate N/A
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine 77007-96-6 Cl, p-tolyl, p-tolyl 335.84 Moderate N/A

Key Observations :

  • Naphthyl vs. Phenyl Substituents : The naphthalen-2-yl group in the target compound enhances π-conjugation compared to phenyl or tolyl groups, improving electron mobility in OLEDs .
  • Solubility : Bulky substituents (e.g., dibenzofuranyl) reduce solubility due to increased hydrophobicity .
  • Boiling Points : Higher boiling points correlate with larger aromatic substituents (e.g., dibenzofuranyl vs. phenyl) .

Key Observations :

  • Low Acute Toxicity : Most triazines exhibit high LD50 values (>2000 mg/kg), suggesting low acute oral toxicity .

Biological Activity

2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine (CAS No. 1342819-12-8) is a triazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorine atom and naphthalene moiety, contributing to its chemical reactivity and biological properties. The molecular formula is C19H12ClN3C_{19}H_{12}ClN_3 with a molecular weight of 317.77 g/mol .

PropertyValue
Molecular FormulaC19H12ClN3C_{19}H_{12}ClN_3
Molecular Weight317.77 g/mol
AppearanceWhite powder
Purity≥ 99% (HPLC)

The biological activity of 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

In addition to its anticancer effects, 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine has demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on breast and lung cancer cell lines.
    • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
    • : The study supports the potential use of this compound as a lead in anticancer drug development.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to determine the inhibition zones for different bacterial strains.
    • Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
    • : These findings highlight its potential as a novel antimicrobial agent.

Research Findings

Several studies have been conducted to further elucidate the biological activity of this compound:

In Vitro Studies

In vitro experiments have demonstrated that 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine can inhibit key enzymes involved in cancer progression. For example:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

In Vivo Studies

Preliminary in vivo studies using animal models have suggested that treatment with this compound can reduce tumor size significantly compared to control groups.

Q & A

Basic Question: What are the standard synthetic routes for 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine, and what critical parameters influence reaction yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions starting with trichlorotriazine (cyanuric chloride). Key steps include:

  • Step 1: Sequential substitution of chlorine atoms using Grignard or organometallic reagents. For example, phenylmagnesium bromide reacts with cyanuric chloride in tetrahydrofuran (THF) under inert conditions to form intermediates like 2,4-dichloro-6-phenyl-1,3,5-triazine (77% yield) .
  • Step 2: Introduction of the naphthalen-2-yl group via Suzuki coupling or direct substitution. Reaction conditions (e.g., temperature, catalyst, solvent purity) significantly affect regioselectivity.
  • Critical Parameters:
    • Temperature Control: Reactions often require low temperatures (−15°C) to prevent over-substitution .
    • Catalyst Selection: Palladium catalysts enhance coupling efficiency for aromatic substituents.
    • Purification: Column chromatography (silica gel) or recrystallization ensures purity, with yields dropping by ~15% if impurities persist .

Basic Question: Which spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Provides definitive proof of molecular geometry. For example, bond lengths (C11–C12: 1.179 Å) and angles (C1–N1–C3: 111.54°) confirm planarity deviations in the triazine ring .
  • NMR Spectroscopy:
    • ¹H-NMR: Signals for aromatic protons (δ 6.0–8.5 ppm) and substituent-specific shifts (e.g., naphthalenyl protons at δ 7.8–8.2 ppm).
    • ¹³C-NMR: Triazine carbons appear at ~165–170 ppm .
  • Mass Spectrometry: Molecular ion peaks (m/z 317.77) validate the molecular formula (C₁₉H₁₂ClN₃) .

Advanced Question: How do substituents on the triazine core affect electronic properties and bioactivity?

Methodological Answer:
Substituents modulate electron density and steric effects, impacting applications:

  • Electron-Donor Effects: Alkoxy or amino groups increase electron density, enhancing luminescence in OLED materials. For example, prop-2-yn-1-yloxy groups alter conjugation, shifting emission wavelengths .
  • Bioactivity:
    • Anticancer Activity: Morpholino or chlorophenyl substituents improve DNA intercalation, as seen in IC₅₀ values reduced by ~40% compared to unsubstituted triazines .
    • Herbicidal Action: Substituted benzylamino groups (e.g., 4-chlorobenzylamino) inhibit photosynthetic electron transport by competing with plastoquinone at the D1 protein binding site .
  • Computational Modeling: DFT calculations predict HOMO-LUMO gaps, guiding rational design .

Advanced Question: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Control for Purity: Use HPLC (≥98% purity) to eliminate confounding effects from byproducts .
  • Standardize Assays:
    • Antimicrobial Tests: Follow CLSI guidelines for MIC determinations to minimize variability .
    • Cytotoxicity: Use consistent cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hours) .
  • Data Normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .
  • Meta-Analysis: Pool data from studies with similar substituents (e.g., naphthalenyl vs. biphenyl groups) to identify structure-activity trends .

Advanced Question: What strategies are recommended for assessing environmental impact during disposal of triazine derivatives?

Methodological Answer:

  • Biodegradability Testing: Use OECD 301 guidelines to evaluate aerobic degradation. Data indicate low biodegradability for chlorinated triazines, requiring incineration or chemical neutralization .
  • Aquatic Toxicity:
    • Acute Exposure: Fish LC₅₀ values >87.3 mg/L suggest moderate hazard; chronic exposure (algae growth inhibition) requires EC₅₀ testing .
    • Bioaccumulation: LogP values (predicted 3.5–4.2) indicate potential persistence; use activated carbon filtration in wastewater treatment .
  • Regulatory Compliance: Follow GHS Category 3 for chronic aquatic toxicity, ensuring proper labeling and disposal protocols .

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